(4-Fluoro-3-nitrophenyl)(phenyl)methanone
Overview
Description
“(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 82571-93-5. It has a molecular weight of 245.21 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is C13H8FNO3 . The InChI code is 1S/C13H8FNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” are not fully detailed in the sources I found. The compound has a molecular weight of 245.21 . More specific properties like melting point, boiling point, and solubility may need further investigation.Scientific Research Applications
Chemical Synthesis and Material Science
- Simultaneous Double C2/C3 Functionalization of Quinoline : This compound has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via a one-step process involving the double C2/C3 functionalization of the pyridine ring of a quinoline molecule (Belyaeva et al., 2018).
- Preparation of Poly(keto ether ether amide)s : It serves as an intermediary in the creation of novel polyamide materials with enhanced thermal stability and solubility, useful in advanced technological applications (Sabbaghian et al., 2015).
Biomedical Research
- Antimicrobial and Antiviral Activity : Derivatives of this compound have been studied for their potential as antimicrobial and antiviral agents, with specific activities against fungi and certain viruses (Sharma et al., 2009).
- Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives containing this compound have shown promising anti-inflammatory and antibacterial properties (Ravula et al., 2016).
- Anticancer Potential : Certain derivatives have been identified with antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Structural Chemistry
- Crystallography and Molecular Structure : The compound and its derivatives have been extensively studied in crystallography to understand their molecular and crystal structures, which is crucial in the design of new materials and drugs (Obregón-Mendoza et al., 2014)
Safety And Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the compound gets into the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all these cases .
Future Directions
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPTVOBYACSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561946 | |
Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
CAS RN |
82571-93-5 | |
Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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